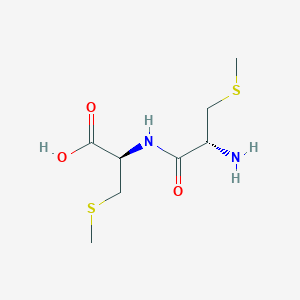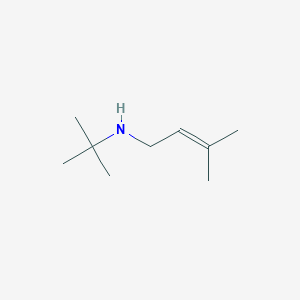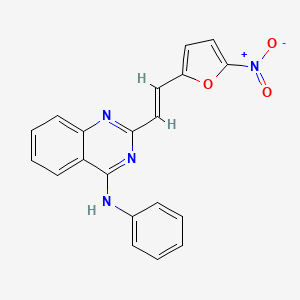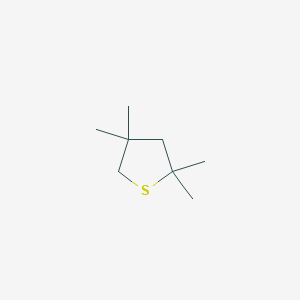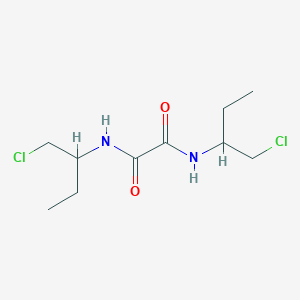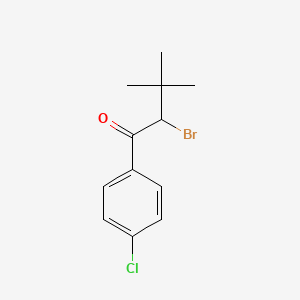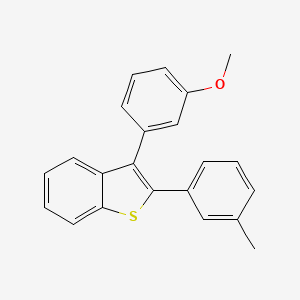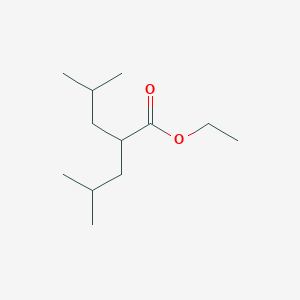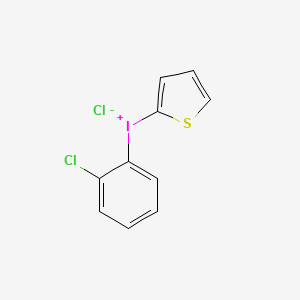
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is a chemical compound that features a unique combination of a chlorophenyl group and a thiophenyl group bonded to an iodonium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride typically involves the reaction of iodobenzene derivatives with thiophene derivatives under specific conditions. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodonium ion.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylthiophene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with a focus on its ability to form complex molecular structures.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism by which (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride exerts its effects involves the activation of the iodonium ion. This activation facilitates the transfer of the chlorophenyl and thiophenyl groups to other molecules, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
(2-Bromophenyl)(thiophen-2-yl)iodanium chloride: Similar structure but with a bromine atom instead of chlorine.
(2-Iodophenyl)(thiophen-2-yl)iodanium chloride: Contains an iodine atom in place of chlorine.
(2-Chlorophenyl)(furan-2-yl)iodanium chloride: Features a furan ring instead of a thiophene ring.
Uniqueness
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is unique due to the presence of both a chlorophenyl group and a thiophenyl group, which confer distinct chemical properties
属性
CAS 编号 |
58506-49-3 |
|---|---|
分子式 |
C10H7Cl2IS |
分子量 |
357.04 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-4-1-2-5-9(8)12-10-6-3-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChI 键 |
XUANAOXQHPQUDY-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)Cl)[I+]C2=CC=CS2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



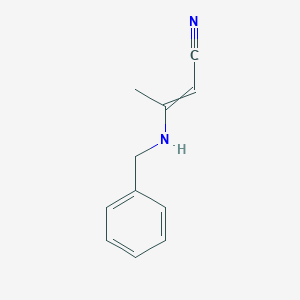
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
